molecular formula C16H17N3O3 B5847680 N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide

N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide

Cat. No.: B5847680
M. Wt: 299.32 g/mol
InChI Key: HSNUNDZYZNFRMM-UHFFFAOYSA-N
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Description

N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide include:

  • N-({2-[2-(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide
  • Cyanoacetohydrazides

Uniqueness

What sets N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide apart from similar compounds is its unique combination of a pyridine ring and a dimethylphenoxyacetyl moiety. This structure imparts distinct chemical properties, making it particularly useful in the synthesis of heterocyclic compounds and in various biological applications .

Properties

IUPAC Name

N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-4-3-5-12(2)15(11)22-10-14(20)18-19-16(21)13-6-8-17-9-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNUNDZYZNFRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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